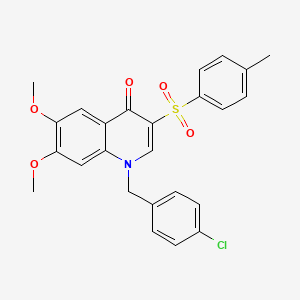

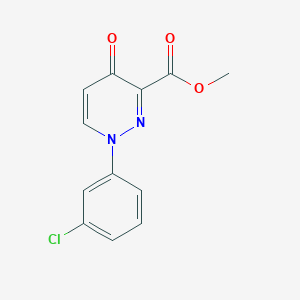

1-(4-chlorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-chlorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one” is a complex organic molecule. It contains a quinolinone group, which is a type of heterocyclic compound . The molecule also contains a 4-chlorobenzyl group and a tosyl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 4-chlorobenzyl group would contribute a benzene ring with a chlorine atom and a methylene group . The quinolinone group would add another benzene ring fused with a pyridine ring .

Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The chlorobenzyl group might undergo nucleophilic substitution reactions . The quinolinone group could potentially be involved in acid-base reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chlorobenzyl group could potentially make the compound relatively non-polar . The quinolinone group could potentially allow the compound to participate in hydrogen bonding .

Scientific Research Applications

Synthetic Methods and Derivatives

The synthesis of "1-(4-chlorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one" derivatives and their use in chemical research has been a subject of study. For instance, Bouvier et al. (1987) synthesized dimethoxy-6,7 (para-chlorobenzyl) isoquinoline derivatives using condensation reactions, highlighting their potential in radiopharmaceutical applications (Bouvier et al., 1987). Similarly, the synthesis and characterization of 1,8-naphthalimide based compounds by Srivastava et al. (2016) demonstrated the tuning of aggregation-enhanced emission properties, which could be applied to the development of new optical materials (Srivastava et al., 2016).

Pharmacological Applications

Research has also focused on the pharmacological properties of related compounds. Lutz and Sanders (1976) synthesized derivatives that showed efficacy against P. berghei in mice, indicating potential antimalarial applications (Lutz & Sanders, 1976). Moreover, Mansour et al. (2013) conducted in vitro cytotoxicity studies on a chloro-formylpyrido isoquinoline derivative, revealing its potential in cancer research (Mansour et al., 2013).

Material Science and Chemistry

The compound and its derivatives have been studied for their physical and chemical properties, contributing to material science. For example, the work by Rahman et al. (2004) on pi-halogen dimer interactions and inclusion chemistry of tetrahalo aryl hosts offers insights into the design of new molecular inclusion compounds (Rahman et al., 2004).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects and toxicity. If it’s a reagent or intermediate in chemical synthesis, research could focus on optimizing its synthesis and exploring its reactivity .

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO5S/c1-16-4-10-19(11-5-16)33(29,30)24-15-27(14-17-6-8-18(26)9-7-17)21-13-23(32-3)22(31-2)12-20(21)25(24)28/h4-13,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLSMGDRFOQLKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzoate](/img/structure/B2554904.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2554908.png)

![6-[(2E)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;iodide](/img/structure/B2554912.png)

![4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2554915.png)

![N-{[4-(cyclopropylcarbamoyl)phenyl]methyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2554918.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2554919.png)

![(Z)-methyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2554922.png)

![1-[3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide](/img/structure/B2554926.png)